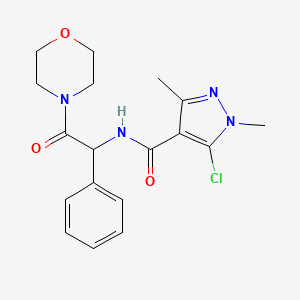

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxo-1-phenylethyl)-1H-pyrazole-4-carboxamide

Description

This compound belongs to the pyrazole-4-carboxamide class, characterized by a chloro-substituted pyrazole core linked to a morpholino-2-oxo-1-phenylethyl group.

Properties

IUPAC Name |

5-chloro-1,3-dimethyl-N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3/c1-12-14(16(19)22(2)21-12)17(24)20-15(13-6-4-3-5-7-13)18(25)23-8-10-26-11-9-23/h3-7,15H,8-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURMCYGSXZBHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)N3CCOCC3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1,3-dimethyl-N-(2-morpholino-2-oxo-1-phenylethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 391.9 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

The pyrazole core is recognized for its interaction with various biological targets. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties. The specific compound discussed here has been shown to inhibit certain enzymes and receptors that play crucial roles in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancerous cells, as evidenced by in vitro assays.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis |

| Study B | HeLa | 10 | Cell Cycle Arrest |

| Study C | A549 | 12 | Inhibition of Metastasis |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, which is pivotal in inflammation.

Case Studies

- In Vitro Analysis : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

- Animal Models : In vivo experiments using mouse models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.

- Mechanistic Studies : Further investigations revealed that the compound modulates key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Several analogs from and –10 highlight the impact of substituents on physical and chemical properties:

Observations :

- The morpholino-containing compound in has a higher molecular weight (388.85) compared to simpler aryl analogs (e.g., 3a: 403.1).

- Melting points for aryl-substituted analogs () range from 123–183°C, influenced by crystallinity and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.